molecular formula C16H12Cl3NO B5116660 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide

2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide

Cat. No. B5116660
M. Wt: 340.6 g/mol
InChI Key: YYQHBZPYYSOYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCTPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropane carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide blocks ion channels by binding to the channel pore and preventing the flow of ions. It has been found to be selective for certain channels, such as TRPV1 and Kir2.1. The exact mechanism of how 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide binds to these channels is still under investigation.
Biochemical and Physiological Effects:
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to block the TRPV1 channel, which is involved in pain sensation. 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been found to block the Kir2.1 channel, which is involved in cardiac function. In addition, 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide in lab experiments is its selectivity for certain ion channels. This allows researchers to study the function of specific channels without affecting other channels. However, one limitation of using 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide is its potential toxicity. It has been found to be toxic to certain cell types in vitro, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for the use of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide in scientific research. One direction is to further investigate its potential as a therapeutic agent for pain and cardiac disorders. Another direction is to study its effects on other ion channels and their functions. Additionally, the development of new analogs of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide could lead to the discovery of more selective and potent ion channel blockers.

Synthesis Methods

The synthesis of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide involves the reaction of 3-chlorobenzonitrile with phenylmagnesium bromide to form 3-phenylbenzonitrile. This compound is then reacted with dichlorocarbene to form 2,2-dichloro-3-phenylcyclopropanecarbonitrile. The final step involves the reaction of this compound with ammonia to form 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide.

Scientific Research Applications

2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been widely used in scientific research as a tool to study the function of ion channels. It has been found to block the TRPV1 channel, which is involved in pain sensation. 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been found to block the Kir2.1 channel, which is involved in cardiac function. These findings suggest that 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide could be used as a potential therapeutic agent for pain and cardiac disorders.

properties

IUPAC Name

2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO/c17-11-7-4-8-12(9-11)20-15(21)14-13(16(14,18)19)10-5-2-1-3-6-10/h1-9,13-14H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQHBZPYYSOYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.